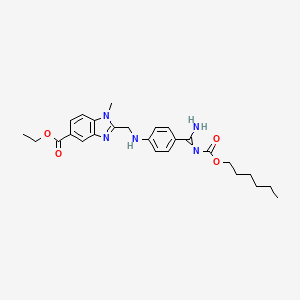

1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Des-(N-2-pyridyl-β-alanine ethyl ester) Dabigatran etexilate 5-ethyl carboxylate is a derivative of Dabigatran, an oral thrombin inhibitor used to prevent venous thromboembolism.

作用機序

Benzoimidazole

Benzoimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole. It is a privileged structure in medicinal chemistry and found in many biologically active compounds and pharmaceuticals .

Amino acids and esters

The presence of an amino acid derivative and an ester group could suggest potential bioactivity. Amino acids are fundamental building blocks of proteins and play key roles in cellular functions. Esters are common functional groups in bioactive molecules and pharmaceuticals, and they can be hydrolyzed in biological systems to yield alcohols and carboxylic acids .

Aniline derivatives

Aniline and its derivatives are widely used in the production of dyes, drugs, plastics, and many other chemicals. Some aniline derivatives have been found to exhibit various biological activities .

生物活性

1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, particularly in anticoagulation and possibly anti-inflammatory pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a molecular formula of C26H33N5O4 and a molecular weight of approximately 479.57 g/mol. The structure includes a benzoimidazole core, an ethyl ester group enhancing solubility, and a hexyloxycarbonylimino moiety that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H33N5O4 |

| Molecular Weight | 479.57 g/mol |

| IUPAC Name | Ethyl 2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |

| CAS Number | 1408238-36-7 |

Anticoagulant Activity

Preliminary studies indicate that the compound may exhibit anticoagulant properties, potentially functioning as a thrombin inhibitor similar to Dabigatran, a known anticoagulant . The presence of the benzoimidazole structure is notable as many compounds with this scaffold have demonstrated significant interactions with coagulation factors.

Mechanism of Action:

- Thrombin Inhibition: The compound's structural similarities to established anticoagulants suggest it may inhibit thrombin activity, thereby preventing thrombus formation.

- Interaction Studies: Further research involving techniques like surface plasmon resonance could elucidate binding affinities and mechanisms of action against thrombin and other coagulation proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings related to its structural components:

- Ethyl Ester Group: Enhances solubility and bioavailability, making the compound suitable for pharmaceutical applications.

- Hexyloxycarbonylimino Moiety: This group may influence interaction with biological targets and could be pivotal in enhancing anticoagulant efficacy.

- Benzoimidazole Core: Known for its versatility in medicinal chemistry, modifications to this core can lead to diverse pharmacological profiles .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

- Thrombin Inhibition Studies: Similar compounds have been shown to effectively inhibit thrombin in vitro, providing a foundation for further exploration of this compound's potential .

- Anti-inflammatory Activity: Research into benzimidazole derivatives has indicated potential anti-inflammatory properties, which could also apply to this compound pending further investigation .

科学的研究の応用

Pharmacological Applications

1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester exhibits potential pharmacological activities, particularly as an anticoagulant . Its structural similarity to known anticoagulants suggests it may inhibit thrombin activity, thus preventing thrombus formation. This makes it a candidate for further development as a therapeutic agent in the management of thromboembolic disorders.

Additionally, the compound may possess anti-inflammatory and analgesic properties, although specific studies are required to confirm these effects. The unique combination of functional groups in this compound allows for diverse biological activities, making it a versatile scaffold for drug development.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to ensure high yields and purity. The synthetic pathway may include:

- Formation of the benzoimidazole core : This step involves the cyclization of appropriate precursors.

- Introduction of functional groups : Sequential reactions to introduce the amino and hexyloxycarbonylimino groups.

- Esterification : Conversion of the carboxylic acid to an ethyl ester to enhance solubility.

Each step must be optimized to achieve the desired compound with minimal by-products .

Case Studies and Research Findings

Research has indicated that compounds similar in structure to this compound have shown promising results in various biological assays:

- Anticoagulant Activity : Studies on related benzimidazole derivatives have demonstrated their ability to inhibit thrombin, suggesting a similar potential for this compound.

- Antimicrobial Properties : Related compounds have exhibited antimicrobial activity against bacteria and fungi, indicating that this compound may also possess such properties, warranting further investigation .

特性

CAS番号 |

1408238-36-7 |

|---|---|

分子式 |

C26H33N5O4 |

分子量 |

479.6 g/mol |

IUPAC名 |

ethyl 2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |

InChI |

InChI=1S/C26H33N5O4/c1-4-6-7-8-15-35-26(33)30-24(27)18-9-12-20(13-10-18)28-17-23-29-21-16-19(25(32)34-5-2)11-14-22(21)31(23)3/h9-14,16,28H,4-8,15,17H2,1-3H3,(H2,27,30,33) |

InChIキー |

VHQNKPIHNBKDDL-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)N |

正規SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Des-(N-2-pyridyl-β-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate; 2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。